tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Description
Chemical Structure:
This compound (CAS: 1330765-76-8) is a spirocyclic derivative featuring a fused [1,6]naphthyridine core linked to a piperidine ring via a spiro junction at position 6. The tert-butyl carboxylate group at position 1' enhances steric bulk and modulates solubility .
For example, tert-butyl ester derivatives are often synthesized via nucleophilic substitution using tert-butyl bromoacetate under basic conditions (e.g., n-BuLi/THF) . Such spirocyclic frameworks are pivotal in medicinal chemistry, particularly as intermediates for kinase inhibitors or protease modulators .
Properties
IUPAC Name |
tert-butyl 5-oxospiro[6,7-dihydro-1,6-naphthyridine-8,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-6-17(7-10-20)11-19-14(21)12-5-4-8-18-13(12)17/h4-5,8H,6-7,9-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBDYSETMLRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109110 | |
| Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-76-8 | |
| Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine-8,4'-piperidine ...](https://www.molinstincts.com/structure/tert-butyl-5-oxo-6-7-dihydro-5H-spiro-1-6-naphthyridine-8-4-piperidine-cstr-CT1005546303.html). One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure[{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product[{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... Continuous flow chemistry and other advanced techniques might be employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl carbamate group acts as a protective group for the piperidine nitrogen, enabling regioselective functionalization. For example:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection Removal | 2M HCl in diethyl ether, 0°C → 20–35°C, 3 h | >90% | |
| Chlorination | NaH in THF at 85°C with diethyl(thiazol-2-ylmethyl)phosphonate | 65% |
Mechanism :
-
Boc deprotection : Acidic cleavage of the tert-butyloxycarbonyl (Boc) group releases the free amine, critical for subsequent alkylation or coupling .
-
Chlorination : SN2 displacement at the 2-position of the naphthyridine ring under basic conditions .
Cross-Coupling Reactions
The spirocyclic structure participates in palladium-catalyzed couplings for C–N bond formation:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Buchwald–Hartwig Amination | Pd(dba)₂, Xantphos, NaOtBu, 150°C (microwave) | 72% |
Example :
texttert-butyl 5-oxo-spiro[...]carboxylate + 9-cyclopentyl-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-amine → Coupled product (m/z 486 [M+1])
Mechanism :
Oxidative addition of palladium to the aryl chloride, followed by transmetalation and reductive elimination .
Oxidation Reactions
The 5-oxo group and tertiary amine undergo oxidation:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| N-Oxidation | m-CPBA in CHCl₃, 25°C, 12 h | 78.5% |
Product :
Mechanism :
Electrophilic oxygen transfer from m-CPBA to the piperidine nitrogen .
Ring-Opening and Functionalization
The spirocyclic system can undergo ring-opening under acidic or reductive conditions:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropane Formation | Ethyl 1-((2-amino-5-bromopyridin-3-yl)methyl)aminocyclopropanecarboxylate | 65% |
Mechanism :
Nucleophilic attack at the spiro carbon, leading to ring expansion or contraction .
Hydrolysis and Rearrangement
The ester group undergoes hydrolysis under basic conditions:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | NaOH in THF/H₂O, 15°C, 2 h | 89.7% |
Product :
Table 1: Representative Reactions and Yields
| Entry | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Boc Deprotection | 2M HCl/Et₂O, 3 h | >90% | |
| 2 | Buchwald–Hartwig Amination | Pd(dba)₂, Xantphos, 150°C | 72% | |
| 3 | N-Oxidation | m-CPBA, CHCl₃, 12 h | 78.5% |
Table 2: Spectral Data for Key Derivatives
| Derivative | LCMS (m/z) | NMR Highlights (δ, ppm) |
|---|---|---|
| N-Oxide | 285 [M+1] | 1.52 (s, 9H, Boc), 4.59 (s, 2H, CH₂) |
| Coupled Product | 486 [M+1] | 8.92 (s, 1H, Ar–H), 5.37 (m, 1H, Cp) |
Scientific Research Applications
Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins to modulate biological processes.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle :
- The target compound’s [1,6]naphthyridine core provides a rigid, planar structure conducive to π-π stacking in protein binding . In contrast, pyridine (234108-73-7) and pyrrolopyrimidine (1053657-15-0) analogs exhibit reduced aromaticity and conformational flexibility .
- The cyclopenta[b]pyridine derivative (2245084-40-4) retains fused bicyclic geometry but replaces naphthyridine’s nitrogen atoms with a carbon-rich system, altering electronic properties .
Substituent Effects :
- Bromine in 690632-05-4 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl carboxylate group in the target compound improves metabolic stability .
- The 5-oxo group in the target compound and its cyclopenta[b]pyridine analog (2245084-40-4) introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions .
Synthetic Accessibility :
- The target compound’s spirocyclic architecture requires multi-step synthesis, including alkylation (e.g., tert-butyl bromoacetate coupling) and cyclization, as seen in related piperidine-carboxylate systems . Simpler analogs like 234108-73-7 can be prepared in fewer steps .
Biological Activity
Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate (CAS Number: 1330765-76-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molar Mass | 317.38 g/mol |
| Boiling Point | 545.7 ± 50.0 °C |
| Storage Conditions | Room Temperature |
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes in biological systems. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly through the inhibition or activation of specific pathways related to pain and inflammation.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, suggesting its potential use in the development of new antibiotics.
2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Specific mechanisms include induction of apoptosis and modulation of cell cycle progression in cancer cell lines.
3. Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that administration of tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine resulted in decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Gloves must be inspected for integrity before use and removed using proper techniques to avoid contamination .
- Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid heat sources, sparks, or open flames due to potential flammability .
- Storage : Store in a cool, dry environment (<25°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the compound's Safety Data Sheet (SDS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with computational predictions (e.g., using PubChem data) to confirm molecular structure .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 323.82 g/mol) via high-resolution MS (HRMS) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>95%) and identify impurities .
Q. What are common synthetic routes for preparing this spirocyclic compound?
- Methodological Answer :
- Multi-Step Synthesis :
Core Formation : React a naphthyridine precursor with a piperidine derivative under basic conditions to form the spirocyclic backbone .
Carboxylation : Introduce the tert-butyl carbamate group via a Boc-protection reaction using di-tert-butyl dicarbonate (BocO) in anhydrous tetrahydrofuran (THF) .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model intermediate stability and transition states .
- Condition Screening : Apply machine learning (ML) to analyze historical reaction data (e.g., solvent polarity, temperature) and predict optimal yields .
- Case Study : A 2021 patent demonstrated improved yield (78% → 92%) by adjusting the solvent from dichloromethane to acetonitrile based on computational solvation energy predictions .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR/MS data with analogs (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate) to identify shared spectral features (e.g., carbonyl peaks at ~170 ppm in C NMR) .
- Dynamic Effects : Account for tautomerism or conformational flexibility in spirocyclic systems by performing variable-temperature NMR or 2D-COSY experiments .
- Collaborative Validation : Share raw data with computational chemists to refine predicted spectra using tools like Gaussian or ORCA .
Q. What strategies are effective for troubleshooting low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to identify incomplete reactions or side products .
- Byproduct Mitigation : Optimize stoichiometry (e.g., reducing excess BocO) and employ scavengers (e.g., molecular sieves) to minimize hydrolysis .
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., carboxylation) to improve heat dissipation and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
